molecular formula C12H14O2S B14482261 Methyl 3-methyl-2-(phenylsulfanyl)but-2-enoate CAS No. 66716-63-0

Methyl 3-methyl-2-(phenylsulfanyl)but-2-enoate

Cat. No.: B14482261
CAS No.: 66716-63-0
M. Wt: 222.31 g/mol
InChI Key: BVIYATPMTYZSCG-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(phenylsulfanyl)but-2-enoate is an organic compound with the molecular formula C12H14O2S It is characterized by the presence of a phenylsulfanyl group attached to a butenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-(phenylsulfanyl)but-2-enoate typically involves the reaction of methyl 3-methyl-2-butenoate with a phenylsulfanyl reagent under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which allows for the formation of the carbon-sulfur bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and reaction parameters is crucial in achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(phenylsulfanyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-2-(phenylsulfanyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-(phenylsulfanyl)but-2-enoate involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-2-butenoate: Lacks the phenylsulfanyl group, resulting in different reactivity and applications.

    Phenylsulfanyl derivatives: Compounds with similar phenylsulfanyl groups but different core structures.

Uniqueness

Methyl 3-methyl-2-(phenylsulfanyl)but-2-enoate is unique due to the combination of the phenylsulfanyl group and the butenoate moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

66716-63-0

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

methyl 3-methyl-2-phenylsulfanylbut-2-enoate

InChI

InChI=1S/C12H14O2S/c1-9(2)11(12(13)14-3)15-10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

BVIYATPMTYZSCG-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)SC1=CC=CC=C1)C

Origin of Product

United States

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